(I+/-S)-2-Bromo-I+/--(trifluoromethyl)benzenemethanol
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Overview
Description
(1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-bromobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or carboxylic acid
Reduction: Formation of the corresponding alcohol or alkane
Substitution: Halogen exchange or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products Formed
Oxidation: 2-bromobenzaldehyde or 2-bromobenzoic acid
Reduction: 2-bromophenylethanol or 2-bromophenylethane
Substitution: 2-iodophenyl derivatives
Scientific Research Applications
(1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism by which (1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-2-phenylethan-1-one
- 1-(2-bromophenyl)cyclopropylmethylamine
Comparison
Compared to similar compounds, (1S)-1-(2-bromophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
244229-36-5 |
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Molecular Formula |
C8H6BrF3O |
Molecular Weight |
255.03 g/mol |
IUPAC Name |
(1S)-1-(2-bromophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H6BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1 |
InChI Key |
AHNQGLQRPWGSLD-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)Br |
Origin of Product |
United States |
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